
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a butyric acid backbone, a pyridazinyl group, and a tert-butyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the pyridazinyl hydrazine intermediate, which is then reacted with butyric acid derivatives under controlled conditions. The tert-butyl esterification is achieved using tert-butyl alcohol and an acid catalyst. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
科学的研究の応用
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Butyric acid derivatives: Compounds with similar butyric acid backbones but different functional groups.
Pyridazinyl compounds: Molecules containing the pyridazinyl group, which may have similar biological activities.
Tert-butyl esters: Compounds with tert-butyl ester moieties, often used for their stability and solubility.
Uniqueness
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
90931-95-6 |
|---|---|
分子式 |
C16H28ClN5O3 |
分子量 |
373.9 g/mol |
IUPAC名 |
tert-butyl (3E)-3-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]hydrazinylidene]butanoate;hydrochloride |
InChI |
InChI=1S/C16H27N5O3.ClH/c1-11(9-15(23)24-16(3,4)5)17-18-13-7-8-14(20-19-13)21(6)10-12(2)22;/h7-8,12,22H,9-10H2,1-6H3,(H,18,19);1H/b17-11+; |
InChIキー |
JYPWATUJEXTCGD-SJDTYFKWSA-N |
異性体SMILES |
CC(CN(C)C1=NN=C(C=C1)N/N=C(\C)/CC(=O)OC(C)(C)C)O.Cl |
正規SMILES |
CC(CN(C)C1=NN=C(C=C1)NN=C(C)CC(=O)OC(C)(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


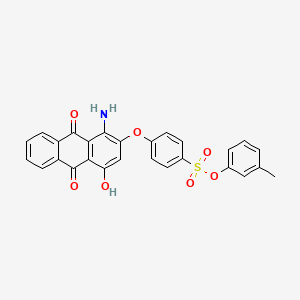
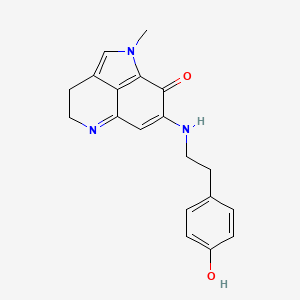
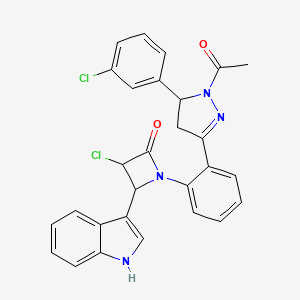
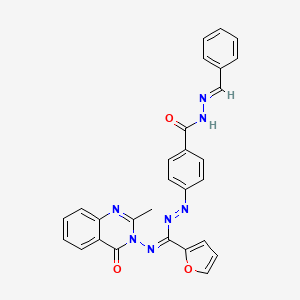
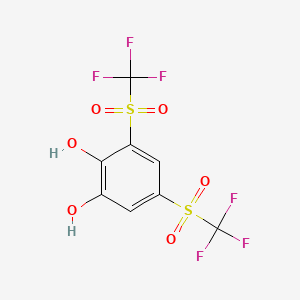
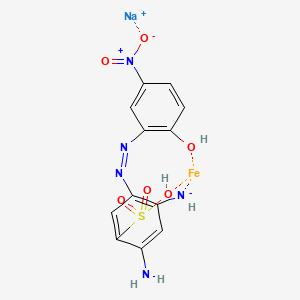
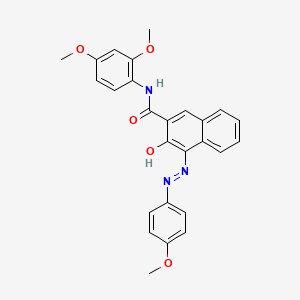
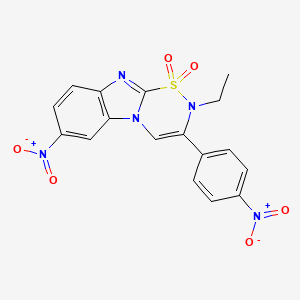
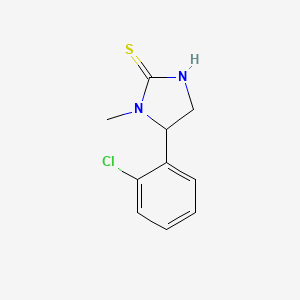
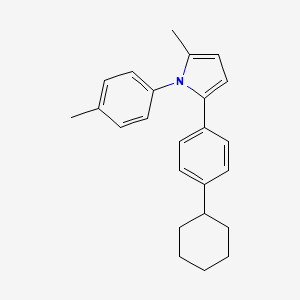
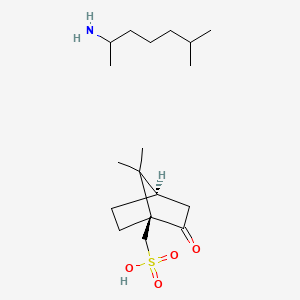


![Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12709841.png)
